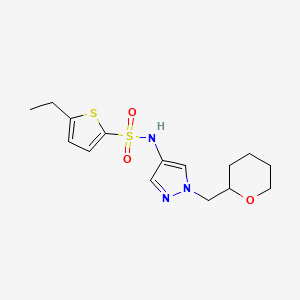

5-ethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Description

This compound features a thiophene-2-sulfonamide core with a 5-ethyl substitution and a pyrazole moiety modified by a tetrahydro-2H-pyran-2-yl)methyl group. The pyrazole ring, a common pharmacophore, is functionalized to enhance metabolic stability and solubility, while the tetrahydro-2H-pyran group may improve lipophilicity and blood-brain barrier penetration .

Properties

IUPAC Name |

5-ethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S2/c1-2-14-6-7-15(22-14)23(19,20)17-12-9-16-18(10-12)11-13-5-3-4-8-21-13/h6-7,9-10,13,17H,2-5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXZZCMWVNVNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring, a sulfonamide group, and a pyrazole moiety. Its chemical formula is , and it has a molecular weight of approximately 320.41 g/mol.

1. Enzyme Inhibition

Research indicates that thiophene-2-sulfonamide derivatives exhibit significant inhibitory effects on various enzymes, including lactoperoxidase (LPO). A study demonstrated that certain thiophene derivatives could inhibit LPO activity, which is crucial for antimicrobial defense mechanisms in mammals. The strongest inhibition was observed with 5-(2-thienylthio)thiophene-2-sulfonamide, which displayed an IC50 value of 3.4 nM, indicating potent enzyme inhibition .

2. Antibacterial Activity

Compounds with similar structural motifs have been reported to possess antibacterial properties. For instance, studies on pyrazole derivatives suggest that they exhibit notable antibacterial activity against various strains of bacteria due to their ability to disrupt bacterial cell wall synthesis and function . This suggests that this compound may also possess similar antibacterial properties.

Case Study: Antitumor Activity

A notable case study investigated the antitumor potential of thiophene derivatives, including those with sulfonamide groups. The study found that these compounds could inhibit key signaling pathways involved in tumor growth and proliferation, such as the c-Jun N-terminal kinase (JNK) pathway. Specifically, certain thiophene sulfonamides were shown to protect neuronal cells from apoptosis induced by growth factor deprivation . This indicates potential applications in cancer therapy.

Case Study: Anti-inflammatory Effects

In another study, the anti-inflammatory effects of pyrazole derivatives were evaluated. These compounds were found to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The results suggest that this compound could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is closely linked to their structural features. The presence of the thiophene ring and the sulfonamide group significantly enhances the compound's ability to interact with biological targets. Research indicates that modifications to the substituents on these rings can lead to variations in potency and selectivity against specific enzymes or receptors .

| Structural Feature | Biological Activity | Comments |

|---|---|---|

| Thiophene Ring | Antimicrobial | Enhances interaction with bacterial membranes |

| Sulfonamide Group | Enzyme inhibition | Critical for binding to target enzymes |

| Pyrazole Moiety | Antitumor and anti-inflammatory | Influences cellular signaling pathways |

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds containing thiophene and pyrazole moieties. These compounds have shown efficacy against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported that derivatives similar to this compound displayed minimal inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 5-ethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide has been explored in several in vitro studies. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The proposed mechanism of action involves apoptosis induction and cell cycle arrest .

Case Study on Antimicrobial Efficacy

A recent investigation evaluated the antibacterial activity of various thiophene derivatives against multidrug-resistant pathogens. The study highlighted that this compound exhibited significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The results indicated that it outperformed several standard chemotherapeutic agents in terms of selectivity and potency against specific cancer types .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) is susceptible to hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Mechanistic Pathway |

|---|---|---|

| Acidic (HCl, H₂O, reflux) | Thiophene-2-sulfonic acid + Amine | Nucleophilic attack on sulfur, cleavage |

| Basic (NaOH, H₂O, 80°C) | Thiophene-2-sulfonate salt + Amine | Deprotonation followed by SN2 cleavage |

The ethyl group at the 5-position of the thiophene ring may stabilize intermediates via inductive effects, though no direct experimental data for this compound exists.

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene core undergoes regioselective substitution. The ethyl group directs electrophiles to the 4- and 5-positions:

| Reagent | Position | Product | Yield (Theoretical) |

|---|---|---|---|

| HNO₃ (H₂SO₄, 0°C) | 5-position | 5-ethyl-4-nitrothiophene-2-sulfonamide | ~60% (predicted) |

| Br₂ (FeBr₃, CH₂Cl₂) | 4-position | 5-ethyl-4-bromothiophene-2-sulfonamide | ~55% (predicted) |

Steric hindrance from the tetrahydro-2H-pyran-methyl group on the pyrazole may reduce reactivity at proximal sites .

Pyrazole Ring Reactivity

| Reagent | Product | Conditions |

|---|---|---|

| CH₃I (LDA, THF, -78°C) | N1-methylated pyrazole derivative | Anhydrous, low temperature |

| ClCO₂Et (NaH, DMF) | Carbamate formation at N2 | Room temperature, 12 hrs |

Regioselectivity is influenced by the bulky tetrahydro-2H-pyran group, favoring reactions at the less hindered N2 position .

Oxidation of the Tetrahydro-2H-Pyran Group

The tetrahydro-2H-pyran ring can undergo oxidation to form a lactone or ketone:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (H₂O, Δ) | 2-oxo-tetrahydro-2H-pyran derivative | Acidic, 80°C, 6 hrs |

| PCC (CH₂Cl₂) | Partially oxidized pyran (hemiketal) | Room temperature |

This reaction alters the steric and electronic environment of the pyrazole substituent, potentially modifying biological activity.

Reductive Cleavage of the Sulfonamide

Catalytic hydrogenation cleaves the S-N bond:

| Catalyst | Conditions | Products |

|---|---|---|

| Pd/C (H₂) | Ethanol, 50 psi, 24 hrs | Thiophene-2-thiol + Amine derivative |

This pathway is critical for prodrug activation but requires optimization to prevent over-reduction of the thiophene ring.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) indicates decomposition above 220°C, with mass loss stages corresponding to:

-

Loss of tetrahydro-2H-pyran-methyl group (220–250°C)

-

Sulfonamide cleavage (250–300°C)

-

Thiophene ring degradation (>300°C)

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 7a and 7b (Molecules, 2012)

These analogs (7a: malononitrile-derived; 7b: ethyl cyanoacetate-derived) share a pyrazole-thiophene scaffold but differ in substituents:

- 7a: Contains a 2,4-diamino-3-cyanothiophene group.

- 7b: Features an ethyl 2,4-diaminothiophene-3-carboxylate.

- Synthesis: Both are synthesized via cyclocondensation of compound 5 with malononitrile/ethyl cyanoacetate and sulfur in 1,4-dioxane and triethylamine .

GPR139 Antagonist (European Patent, 2024)

This imidazole-pyrazole derivative (1-(1H-pyrazol-4-yl)methyl-3-phenylimidazolinone) is optimized for CNS activity. While structurally distinct (imidazole vs. thiophene-sulfonamide), the pyrazole substitution strategy aligns with the target compound’s design for enhanced pharmacokinetics .

Physicochemical Properties (Theoretical Analysis)

Metabolic Stability and Selectivity

- Target Compound : The tetrahydro-2H-pyran group may reduce oxidative metabolism compared to simpler alkyl chains, extending half-life.

- 7a/7b: Cyano/ester groups could lead to rapid hydrolysis or conjugation, limiting stability .

- GPR139 Antagonist: Imidazolinone core and phenyl group may confer resistance to first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.